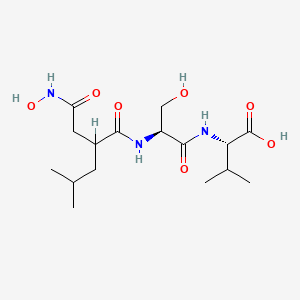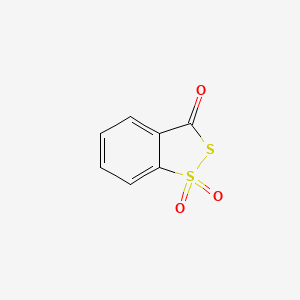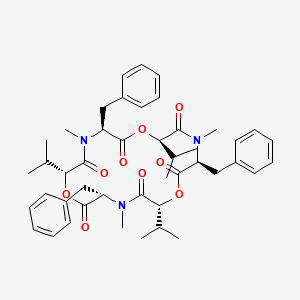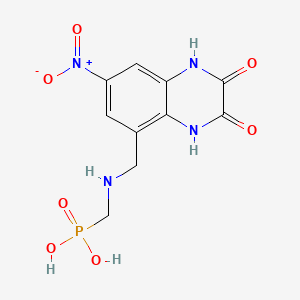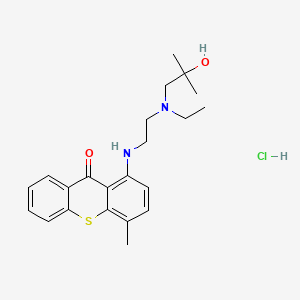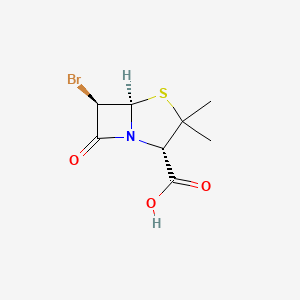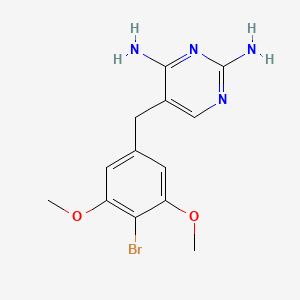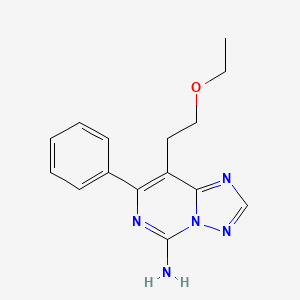
Bemitradine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bemitradine is a triazolopyrimidine derivative diuretic. Bemitradine has thiazide-like actions and is a renal vasodilator. Due to its non-genotoxic carcinogenicity, clinical development for this agent has stopped.
Wissenschaftliche Forschungsanwendungen
Morphological Transformation in Cell Cultures
- Bemitradine was found to induce morphological transformation in Syrian hamster embryo cells at pH 6.7, suggesting its potential as a nongenotoxic carcinogen in rodents. This was evidenced in studies where it caused statistically significant increases in morphological transformation frequencies, highlighting its utility in predicting carcinogenicity in rodents (Oshiro et al., 2001).
Carcinogenicity Studies in Rats
- In a 2-year bioassay, bemitradine caused significant increases in incidences of liver, thyroid, and mammary neoplasms in Charles River CD rats. This study demonstrated its carcinogenic potential in rats when administered via dietary admix (Gad et al., 1992).
Cardiotoxicity Research
- Preliminary studies indicated that bemitradine and its primary metabolite, desethylbemitradine, could be responsible for cardiotoxicity in female rats. This research explored the involvement of bemitradine metabolites and the potential role of adrenal epinephrine release in its cardiotoxic effects (Levin et al., 1991).
Chronic Toxicity Evaluation
- A study assessing the chronic toxicity of bemitradine in rats revealed a spectrum of toxic effects, including myocardial necrosis, adrenal medullary necrosis, and changes in liver weights. This study suggested that the toxicity observed may be more related to the chemical class of bemitradine rather than its pharmacologic action (Chengelis et al., 1991).
Metabolism in Humans
- In human subjects, bemitradine was rapidly and efficiently absorbed, with its metabolites identified in plasma and urine. This study provided detailed insights into the disposition and metabolism of bemitradine in humans (Walls et al., 1988).
Genetic Toxicology
- Bemitradine was tested in various genetic toxicology assays (e.g., Ames test, mouse lymphoma TK± mutation assay) and consistently produced negative results. Despite this, it induced tumors in rats, classifying it as a non-genotoxic carcinogen (Oshiro et al., 1993).
Eigenschaften
CAS-Nummer |
88133-11-3 |
|---|---|
Produktname |
Bemitradine |
Molekularformel |
C15H17N5O |
Molekulargewicht |
283.33 g/mol |
IUPAC-Name |
8-(2-ethoxyethyl)-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-5-amine |
InChI |
InChI=1S/C15H17N5O/c1-2-21-9-8-12-13(11-6-4-3-5-7-11)19-15(16)20-14(12)17-10-18-20/h3-7,10H,2,8-9H2,1H3,(H2,16,19) |
InChI-Schlüssel |
OZSPQIXKOVJJGE-UHFFFAOYSA-N |
SMILES |
CCOCCC1=C(N=C(N2C1=NC=N2)N)C3=CC=CC=C3 |
Kanonische SMILES |
CCOCCC1=C(N=C(N2C1=NC=N2)N)C3=CC=CC=C3 |
Aussehen |
Solid powder |
Andere CAS-Nummern |
88133-11-3 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
8-(2-ethoxyethyl)-7-phenyl-1,2,4-triazolo-1,5c-pyrimidine-5-amine bemitradine SC 33643 SC-33643 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[6.1.0]non-2-yne, cis-](/img/structure/B1667845.png)
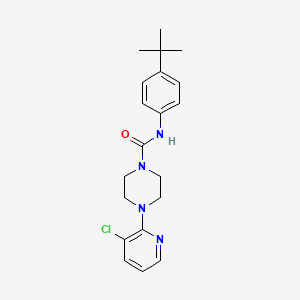
![7-tert-butyl-6-(4-chloro-phenyl)-2-thioxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B1667847.png)
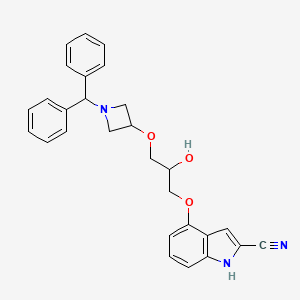
![(2Z)-N1-[(4-Fluorophenyl)methyl]-N3-hydroxy-2-(phenylmethylene)-propanediamide](/img/structure/B1667849.png)
![4-Methyl-1-{4-[3-(Thiophen-2-Yl)-1,2,4-Oxadiazol-5-Yl]piperidin-1-Yl}pentan-1-One](/img/structure/B1667851.png)
![(R)-5-(4-Amino-3-methyl-phenyl)-8-methyl-7-(5-methyl-1,3,4-thiadiazol-2-yl)-8,9-dihydro-7H-1,3-dioxolo[4,5-h][2,3]benzodiazepine](/img/structure/B1667855.png)
